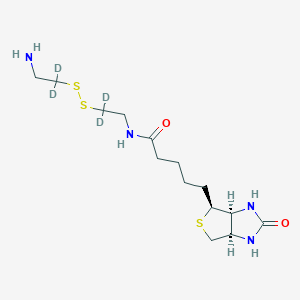
Biotinyl Cystamine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl Cystamine-d4 is a deuterated form of Biotinyl Cystamine, a compound that combines biotin with cystamine. Biotin is a vitamin that plays a crucial role in various metabolic processes, while cystamine is an aminothiol derived from cysteine. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine-d4 is synthesized through a series of chemical reactions that involve the biotinylation of cystamine. The process typically starts with the preparation of cystamine, which is then reacted with biotin under specific conditions to form Biotinyl Cystamine. The deuterated form is obtained by incorporating deuterium atoms into the cystamine molecule .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and reagents to facilitate the biotinylation and deuteration steps. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Biotinyl Cystamine-d4 undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in cystamine can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted cystamine derivatives from substitution reactions .
科学的研究の応用
Biotinyl Cystamine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a labeling agent for studying molecular interactions.
Biology: Utilized in the study of protein-protein and protein-DNA interactions due to its biotin component, which can bind to avidin or streptavidin.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a radioprotective agent.
Industry: Employed in the development of diagnostic assays and as a tool for studying biological pathways
作用機序
Biotinyl Cystamine-d4 exerts its effects through several mechanisms:
Binding to Proteins: The biotin component binds to avidin or streptavidin, facilitating the study of protein interactions.
Modulation of Biological Pathways: The cystamine component can modulate oxidative stress and inflammation pathways, involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling
類似化合物との比較
Similar Compounds
Cysteamine: A decarboxylated derivative of cysteine, used in the treatment of cystinosis.
Cystamine: The oxidized form of cysteamine, with similar biological activities.
Biotinyl Cystamine: The non-deuterated form of Biotinyl Cystamine-d4, used in similar research applications
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in various scientific fields. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in research .
特性
分子式 |
C14H26N4O2S3 |
|---|---|
分子量 |
382.6 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-amino-1,1-dideuterioethyl)disulfanyl]-2,2-dideuterioethyl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1/i7D2,8D2 |
InChIキー |
MFDWNMKIWHKJOW-KOOKUMTPSA-N |
異性体SMILES |
[2H]C([2H])(CN)SSC([2H])([2H])CNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















